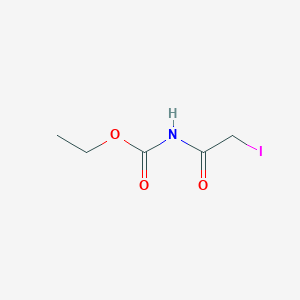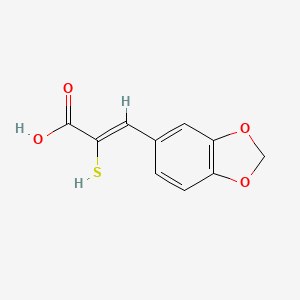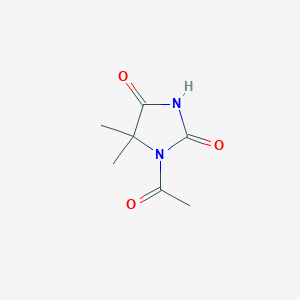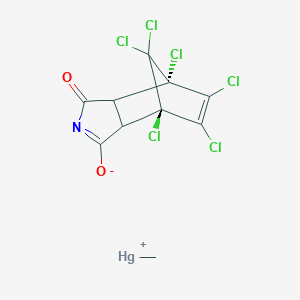![molecular formula C5H9ClS2 B14724458 2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol CAS No. 5769-51-7](/img/structure/B14724458.png)
2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol is an organosulfur compound characterized by the presence of a chlorinated propene group and a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol typically involves the reaction of 2-chloroprop-2-en-1-yl sulfide with ethanethiol under controlled conditions. One common method involves the dehydrochlorination of 2-chloroprop-2-en-1-yl sulfides using solid potassium hydroxide, which results in the formation of the desired thiol compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar dehydrochlorination reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The chlorinated propene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted thiol derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol involves its interaction with molecular targets through its thiol and chlorinated propene groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The chlorinated propene group can undergo nucleophilic substitution reactions, leading to the formation of new chemical entities that may exhibit biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
[(2-Chloroprop-2-en-1-yl)sulfanyl]benzene: Similar structure but with a benzene ring instead of an ethanethiol group.
Bis(2-chloroprop-2-en-1-yl)sulfide: Contains two chlorinated propene groups and is used in similar synthetic applications.
Uniqueness
Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial purposes .
Propriétés
Numéro CAS |
5769-51-7 |
|---|---|
Formule moléculaire |
C5H9ClS2 |
Poids moléculaire |
168.7 g/mol |
Nom IUPAC |
2-(2-chloroprop-2-enylsulfanyl)ethanethiol |
InChI |
InChI=1S/C5H9ClS2/c1-5(6)4-8-3-2-7/h7H,1-4H2 |
Clé InChI |
OSYKQWYOQVCLLH-UHFFFAOYSA-N |
SMILES canonique |
C=C(CSCCS)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 2-[[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B14724375.png)
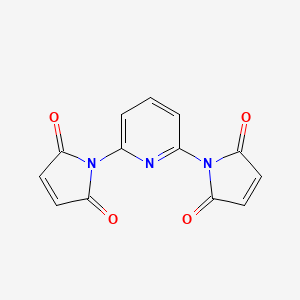
![N'-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide](/img/structure/B14724383.png)
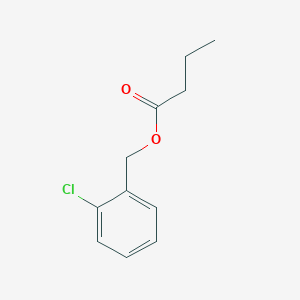
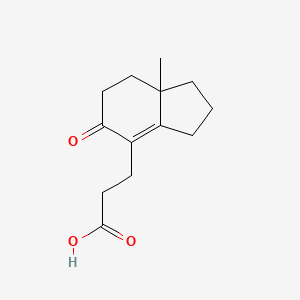
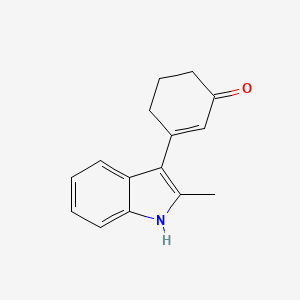
![3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B14724401.png)
![2-(1-Chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)anthra[2,1-d][1,3]thiazole-6,11-dione](/img/structure/B14724407.png)

